molecular formula C14H13NO2 B10858279 Paxamate CAS No. 5579-05-5

Paxamate

Cat. No.: B10858279
CAS No.: 5579-05-5
M. Wt: 227.26 g/mol
InChI Key: XZGFMHRLEMUFDK-UHFFFAOYSA-N
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Description

Contextualization of Paxamate as a Chemical Entity in Drug Discovery and Development

This compound is a chemical compound identified by the molecular formula C₁₄H₁₃NO₂ and a molecular weight of approximately 227.26 g/mol . wikipedia.org Chemically, it is known as Phenol (B47542), p-phenyl-, methylcarbamate, or alternatively, as (4-[1,1'-Biphenyl]-4-ol, 4-(N-methylcarbamate)). wikipedia.orgontosight.ai The compound has been assigned International Non-Proprietary Name (INN) status, indicating its recognition as a distinct pharmaceutical substance. nih.gov

In the landscape of drug discovery and development, this compound has been classified as a nonsteroidal anti-inflammatory drug (NSAID). iiab.me Its presence is noted in various patent literature related to pharmaceutical formulations, including discussions on controlled absorption and lyophilization processes, suggesting investigations into its potential therapeutic applications and formulation strategies. nih.govnih.govcdutcm.edu.cniiab.menih.gov Currently, this compound is listed with an investigational development status. alchetron.com

Below is a table summarizing key chemical identification data for this compound:

PropertyValue
Chemical NamePhenol, p-phenyl-, methylcarbamate
Synonyms(4-[1,1'-Biphenyl]-4-ol, 4-(N-methylcarbamate)), Paxamatum
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.2585 g/mol wikipedia.org
PubChem CID71210, 371362 wikipedia.orgwikipedia.orgontosight.ai
CAS Number5579-05-5 wikipedia.orgontosight.ai
INN StatusYes nih.gov
ClassificationNSAID iiab.me
Development StatusInvestigational alchetron.com

Significance of In-depth Academic Investigation of Specific Chemical Compounds within a Broader Research Landscape

The detailed academic investigation of specific chemical compounds like this compound is a fundamental pillar within the broader medicinal chemistry research landscape. Such investigations are crucial for elucidating the intrinsic properties of a compound, understanding its interactions with biological targets, and assessing its potential therapeutic utility. Even for compounds with an investigational status, in-depth study contributes valuable data that can inform future drug discovery efforts.

Detailed research findings on this compound, though limited in publicly available academic literature, include studies exploring its interaction with biological targets. For instance, in a prospective performance evaluation of virtual screening tools focusing on Cyclooxygenase (COX) 1 and 2 enzymes, this compound was among the compounds investigated. labsolu.cainvivochem.cn This study indicated that this compound demonstrated selectivity towards the COX-1 isoform. labsolu.cainvivochem.cn

This finding, derived from academic research, highlights the significance of studying individual compounds. Identifying the selective inhibition of specific COX isoforms is particularly relevant in NSAID research, as it can provide insights into potential mechanisms of action and differentiation from other compounds in the same class. While this specific study was conducted in the context of evaluating virtual screening methods, the inclusion and analysis of this compound underscore its presence in academic investigations aimed at understanding compound bioactivity. labsolu.cainvivochem.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5579-05-5

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(4-phenylphenyl) N-methylcarbamate

InChI

InChI=1S/C14H13NO2/c1-15-14(16)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16)

InChI Key

XZGFMHRLEMUFDK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Historical Perspectives and Early Characterization of Paxamate

Chronological Overview of Paxamate's Appearance in Scientific Literature and Patents

Early mentions of this compound in scientific literature include a reference in a 1990 publication in Sci. Pharm., where it was discussed alongside propentofylline (B1679635) and triclabendazole. wikipedia.orgleidenmadtrics.nl This indicates that the compound was known and subject of scientific study by at least this time. A more recent publication from 2021, focusing on woven composites, also refers to this compound being used as a liquefied sealant and references "Early literature on weaved fibre reinforced hybridised," suggesting its use and documentation in certain technical fields potentially predating the 1990 chemical literature mention, although in a different application context. wikipedia.org

This compound is also listed in the World Trade Organization (WTO) goods schedules, identified by its CAS number and the International Nonproprietary Name (INN) "this compound". wto.orgscribd.com The inclusion of an INN suggests a level of recognition for the compound, likely in a pharmaceutical or related context, though the specific date of this designation was not found in the search results.

Initial Placement and Documentation of this compound within Chemical and Pharmaceutical Compound Libraries

This compound is documented in major public chemical databases, notably PubChem. cbsa-asfc.gc.cafillun.comquora.com PubChem, maintained by the National Center for Biotechnology Information (NCBI), serves as a comprehensive repository of information on chemical molecules and their biological activities. wto.orgnih.gov It was released in 2004 as part of the NIH Molecular Libraries Program. wto.org The inclusion of this compound in PubChem signifies its formal documentation within a widely accessible chemical compound library, providing information on its structure, identifiers, and links to other relevant data.

Molecular Mechanism of Action of Paxamate

Elucidation of Cyclooxygenase-1 (COX-1) Selective Inhibitory Activity of Paxamate

Studies have indicated that this compound acts as an inhibitor of cyclooxygenase enzymes. Research utilizing virtual screening methods, such as shape-based screening, has identified this compound as a potential COX inhibitor. nih.gov While some studies suggest a potential for COX-1 inhibition, the selectivity and potency of this compound compared to established COX inhibitors appear to be relatively lower. researchgate.net

Investigation of this compound's Binding Modalities and Functional Consequences on COX-1 Enzymatic Catalysis

Investigations into the binding modalities of this compound with COX-1 and its functional consequences on enzymatic catalysis are an area of ongoing research. Computational approaches, such as molecular docking and shape-based modeling, are employed to predict how this compound might interact with the COX-1 enzyme's active site. nih.gov These methods aim to elucidate the specific residues involved in binding and the resulting impact on the catalytic conversion of arachidonic acid to prostaglandins (B1171923). The precise details of this compound's interaction, including the types of bonds formed and the conformational changes induced in the enzyme, contribute to understanding its inhibitory mechanism.

Comparative Analysis of this compound's Inhibitory Profile with Other Cyclooxygenase Isoform Modulators and Known Inhibitors

Comparing the inhibitory profile of this compound with other cyclooxygenase isoform modulators and known inhibitors, such as Aspirin, Ibuprofen, and Celecoxib, highlights its relative potency and selectivity. Aspirin and Ibuprofen are generally considered non-selective COX inhibitors, affecting both COX-1 and COX-2. wikipedia.orgcohlife.org Celecoxib, on the other hand, is known as a selective COX-2 inhibitor. nih.govwikipedia.org

Research suggests that this compound's inhibitory activity, particularly towards COX-1, might be less potent compared to these established inhibitors. researchgate.net For instance, studies involving virtual screening and subsequent biological testing have included this compound in comparisons with compounds like Ibuprofen and Celecoxib to evaluate the performance of screening methods. nih.gov While this compound was identified as a potential hit in some virtual screening approaches, its in vitro activity (indicated by IC50 values) has been reported as relatively high when compared to established COX inhibitors, suggesting lower potency. researchgate.net

The following table provides a comparative overview of the COX inhibitory profiles of this compound and selected known inhibitors based on available research:

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity
This compoundInhibitorPotentialSuggested COX-1
AspirinInhibitorInhibitorNon-selective
IbuprofenInhibitorInhibitorNon-selective
CelecoxibLow InhibitionInhibitorSelective COX-2

Note: The data for this compound's COX-2 inhibition and selectivity is based on research suggesting potential interaction and comparative analysis with other inhibitors.

Further detailed research, including in vitro enzymatic assays and structural studies, is necessary to definitively characterize this compound's selectivity and precisely quantify its inhibitory constants (IC50 or Ki values) for both COX-1 and COX-2.

Identification and Characterization of Paxamate S Molecular Targets

Structural Analysis of Paxamate-Target Interactions with Cyclooxygenase-1

Information regarding the specific structural interactions between this compound and Cyclooxygenase-1, including detailed analyses of their complex or binding modes, is not available in the provided search results. Structural studies, often employing techniques like X-ray crystallography or cryo-EM, are crucial for understanding how a small molecule like this compound might bind to the active site or other regions of a protein target like COX-1.

Determination of Key Amino Acid Residues and Binding Site Features Involved in this compound Recognition and Affinity for COX-1

The specific amino acid residues within the COX-1 binding site that are critical for the recognition and affinity of this compound have not been identified in the provided search results. Studies on the interaction of other compounds with COX-1 have highlighted key residues within its active site, such as Arginine (Arg) 120, Tyrosine (Tyr) 355, and Isoleucine (Ile) 523, which contribute to substrate and inhibitor binding and selectivity. d-nb.inforesearchgate.netresearchgate.netnih.govosti.gov However, the specific interactions of this compound with these or other residues in COX-1 are not described.

Computational Exploration of Potential Off-Target Interactions and Binding Specificity through Comprehensive In Silico Screening

No specific computational studies or in silico screening results exploring the potential off-target interactions or binding specificity of this compound were found in the provided search results. In silico methods, such as molecular docking, molecular dynamics simulations, and target fishing algorithms, are valuable tools for predicting potential protein targets and assessing the selectivity of a compound by exploring its interactions with a wide range of proteins. mdpi.comintelliatx.comeurekalert.orgnih.govbiorxiv.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Paxamate Derivatives

Methodological Frameworks for Paxamate SAR/QSAR Development

The development of robust SAR and QSAR models is fundamental to understanding how the chemical structure of carbamate (B1207046) derivatives influences their biological activity. These frameworks provide a systematic approach to identifying key molecular features that govern a compound's efficacy and to predict the activity of novel analogs.

Selection and Derivation of Molecular Descriptors for this compound Analogs and Related Compounds

The foundation of any QSAR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. For carbamate analogs, a wide array of descriptors are calculated to capture the physicochemical, electronic, topological, and steric properties of the molecules. nih.govresearchgate.net A pattern recognition QSAR study on 46 carbamate anticonvulsants, a class that includes compounds structurally related to this compound, utilized quantum and classical mechanics to derive crucial structural descriptors. nih.gov

These descriptors can be broadly categorized:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity (MR), and molecular weight (MW). They are crucial for understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Topological Descriptors: These are numerical representations of molecular branching and shape, such as connectivity indices (e.g., 0χ, 1χ) and the Weiner index (W). They quantify aspects of the molecular structure without regard to its 3D conformation. researchgate.net

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecule. mdpi.complos.org Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), electronic affinity (EA), and atomic charges (e.g., Hirshfeld charge). mdpi.com These are particularly important for modeling chemical reactivity and interactions with biological targets. mdpi.com

A study on carbamate-appended N-alkylsulphonamides found significant correlations between their inhibitory activity and descriptors like the Balaban centric index (BAC), molar refractivity (MR), molecular weight (MW), and various connectivity indices. researchgate.net Another quantitative structure-toxicity relationship (QSTR) study on 178 carbamate derivatives identified DFT-derived descriptors, specifically the Hirshfeld charge of the carbonyl carbon and the electronic affinity, as playing a key role in determining toxicity. mdpi.com

Table 1: Common Molecular Descriptors in Carbamate QSAR Studies

Descriptor Category Example Descriptors Description
Physicochemical logP, Molar Refractivity (MR), Molecular Weight (MW) Describe lipophilicity, polarizability, and size of the molecule.
Topological Weiner Index (W), Connectivity Indices (χ), Balaban Index (BAC) Quantify molecular shape, size, and degree of branching.

| Quantum Chemical | HOMO/LUMO Energy, Electronic Affinity (EA), Atomic Charges | Describe electronic distribution, reactivity, and stability. |

Application of Chemometric, Statistical, and Machine Learning Methods in this compound QSAR Modeling

Once molecular descriptors are calculated, various mathematical methods are employed to build the QSAR model, which establishes a relationship between the descriptors (independent variables) and the biological activity (dependent variable).

Chemometric and Statistical Methods: Traditional QSAR studies heavily rely on statistical techniques. Multiple Linear Regression (MLR) is a common method used to create a simple, interpretable equation linking a few key descriptors to activity. nih.govplos.org For instance, a 2D-QSAR study on carbamate-based acetylcholinesterase (AChE) inhibitors developed a robust MLR model with a high coefficient of determination (R² = 0.81) and predictive power (R² Test set = 0.82). plos.org Principal Component Analysis (PCA) is often used as a preliminary step to reduce the dimensionality of the descriptor dataset and identify the most influential variables, as was done in a study of carbamate anticonvulsants. nih.gov

Machine Learning Methods: Modern QSAR modeling increasingly incorporates more sophisticated machine learning (ML) algorithms. nih.govmdpi.com These methods can handle complex, non-linear relationships between structure and activity and are often more predictive than traditional statistical models. mdpi.com

Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs to improve predictive accuracy and control for over-fitting.

Support Vector Machines (SVM): A powerful classification and regression method that finds an optimal hyperplane to separate data points.

Artificial Neural Networks (ANN): Computational models inspired by the structure of the human brain, capable of modeling highly complex relationships within the data. mdpi.com

The reliability of any QSAR model is assessed through rigorous validation. Internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a dedicated test set are crucial to ensure the model's robustness and predictive ability. nih.govplos.org

Table 2: Statistical Parameters for a 2D-QSAR Model of Carbamate-based AChE Inhibitors

Parameter Value Description
0.81 Coefficient of determination; indicates the model's goodness of fit.
R²adj 0.78 Adjusted R²; corrects for the number of descriptors in the model.
Q²cv 0.56 Cross-validated R²; measures the model's internal predictive ability.
R² Test set 0.82 Predictive R² for the external test set; measures the model's external predictive ability.

Data sourced from a study on carbamate-based inhibitors of acetylcholinesterase. plos.org

Computational Approaches to this compound Structure-Activity Analysis

Beyond QSAR, other computational techniques provide a three-dimensional perspective on how carbamate derivatives interact with their biological targets, offering deeper insights into the structural requirements for activity.

Molecular Docking Simulations for Predicting Binding Affinity and Optimal Binding Poses of this compound and its Analogs

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a carbamate drug) when bound to a second molecule (a receptor or enzyme). mdpi.comnih.gov The primary goals are to predict the binding mode (the optimal pose) and the binding affinity, which is often expressed as a docking score. nih.govdergipark.org.tr

For carbamate derivatives that act as enzyme inhibitors, such as those targeting acetylcholinesterase (AChE), docking studies are invaluable. mdpi.comnih.gov In these simulations, the 3D structure of the carbamate molecule is placed into the active site of the enzyme. The software then explores various possible conformations and orientations of the ligand, calculating the interaction energy for each pose. The pose with the lowest energy is considered the most likely binding mode. youtube.com

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the carbamate and specific amino acid residues in the enzyme's active site. mdpi.com For example, a docking study of carbamates with AChE was used to evaluate their ability to reach the catalytic triad, a key step in the enzyme's inhibition. mdpi.com The results from these studies help rationalize observed SAR data and guide the design of new analogs with improved binding affinity. nih.gov

Pharmacophore Modeling for Identification of Essential Stereoelectronic and Spatial Features for this compound Activity

Pharmacophore modeling is a technique used to identify the essential 3D arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of key features, including:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Centers

These models can be generated in two primary ways: ligand-based or structure-based. dovepress.com In a ligand-based approach, a set of known active molecules (like various carbamate derivatives) are superimposed, and their common chemical features are extracted to create a consensus pharmacophore. imtm.cz This model represents the key features required for activity and can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. nih.govresearchgate.net This allows for the rapid identification of new and structurally diverse molecules with the potential for the desired biological activity. dovepress.com

Three-Dimensional QSAR (3D-QSAR) for Spatial Correlation of this compound Structure and Biological Response

Three-dimensional QSAR (3D-QSAR) methods extend the principles of classical QSAR by considering the 3D properties of molecules. These techniques aim to correlate the biological activity of a set of compounds with their 3D molecular fields. nih.govnih.gov The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

The process involves several key steps:

Alignment: A set of molecules (e.g., carbamate derivatives) are structurally aligned in 3D space based on a common scaffold or a docked conformation. nih.gov

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies (for CoMFA) are calculated using a probe atom. CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical relationship between the calculated field values and the biological activities of the molecules.

The results of a 3D-QSAR study are often visualized as 3D contour maps. nih.gov These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity. For example, a green contour in a steric map might indicate that adding a bulky group in that region would increase activity, while a red contour in an electrostatic map might suggest that adding a negatively charged group there would be beneficial. A 3D-QSAR study on a series of O-biphenyl carbamates successfully rationalized the structural features responsible for their activity at specific receptors. nih.gov These visual insights are extremely valuable for medicinal chemists in the rational design of more potent analogs. nih.gov

Synthetic Strategies and Methodologies for the Generation of this compound Analogs for SAR Probing

The generation of this compound analogs, which are derivatives of biphenyl-4-carbamic acid esters, for structure-activity relationship (SAR) studies involves multi-step synthetic pathways. A common strategy is the Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl (B1667301) structure. This is a versatile method that allows for the introduction of a wide range of substituents on both phenyl rings.

One general synthetic route begins with the protection of functional groups on the starting phenols, followed by the introduction of the carbamate moiety. For instance, a substituted phenol (B47542) can be reacted with an isocyanate, such as cyclohexyl isocyanate, in the presence of a base like triethylamine (B128534) to form the carbamate ester. The subsequent Suzuki coupling with a desired boronic acid derivative then yields the final biphenyl carbamate analog. The choice of protecting groups is crucial to ensure compatibility with the reaction conditions of the subsequent steps.

Another key methodology involves the modification of the distal phenyl ring. This can be achieved by starting with a functionalized phenylboronic acid and coupling it with a pre-formed carbamate-containing phenyl halide. For example, 3-carbamoylphenylboronic acid can be coupled with a protected bromophenol derivative under palladium catalysis. Subsequent deprotection and carbamoylation steps yield the desired analogs. The reaction conditions for these coupling reactions, including the choice of catalyst, base, and solvent, are optimized to maximize the yield of the desired products.

The synthesis of analogs with modifications on the carbamate nitrogen is typically achieved by reacting the parent phenol with different isocyanates. For example, replacing cyclohexyl isocyanate with other alkyl or aryl isocyanates allows for the exploration of the steric and electronic requirements of the N-substituent for biological activity.

Furthermore, functional group interconversions are employed to introduce diverse functionalities. For example, a nitro group can be reduced to an amino group, which can then be further derivatized. Aldehyde functionalities can be reduced to alcohols or oxidized to carboxylic acids, providing a range of analogs with different polarities and hydrogen bonding capabilities. The purification of the synthesized analogs is typically performed using chromatographic techniques such as column chromatography to ensure high purity for biological testing.

Preclinical Pharmacological Investigations of Paxamate in Non Human Biological Systems

In Vivo Preclinical Efficacy Studies Focused on Mechanism Verification in Relevant Non-Human Animal Models

Assessment of In Vivo Cyclooxygenase-1 Inhibition in Animal Models

The in vivo assessment of cyclooxygenase-1 (COX-1) inhibition is a critical step in the preclinical evaluation of new chemical entities intended to modulate prostaglandin (B15479496) synthesis. These studies are typically conducted in various animal models to determine the compound's potency, selectivity, and duration of action in a living organism.

Commonly utilized animal models for these assessments include rodents (mice and rats) and canines. The primary endpoint in these studies is the measurement of COX-1-derived prostaglandins (B1171923), such as thromboxane (B8750289) B2 (TXB2) in blood or prostaglandin E2 (PGE2) in gastric mucosa. A significant reduction in the levels of these prostanoids following the administration of a test compound would indicate in vivo COX-1 inhibition.

Table 1: Hypothetical Data on In Vivo COX-1 Inhibition by Paxamate in a Rodent Model

Animal ModelBiomarkerBaseline Level (pg/mL)Level after this compound Administration (pg/mL)% Inhibition
RatSerum TXB2150 ± 2545 ± 1070%
MouseGastric PGE280 ± 1532 ± 860%

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for this compound.

Detailed research findings from such studies would typically involve dose-response curves to establish the IC50 (half-maximal inhibitory concentration) in vivo. Furthermore, the selectivity of the compound for COX-1 over its isoform, COX-2, would be a crucial aspect of the investigation, often determined by comparing its effects on COX-1 and COX-2 specific biomarkers.

Pharmacodynamic Biomarker Analysis in Non-Human Biological Fluids and Tissues

Pharmacodynamic (PD) biomarker analysis in preclinical studies provides essential information about the molecular and cellular effects of a new chemical entity. These biomarkers can confirm target engagement and provide insights into the compound's mechanism of action. For a compound like this compound, with a putative role in COX-1 inhibition, PD biomarker analysis would extend beyond the direct measurement of prostaglandins.

Such analyses could involve the quantification of downstream signaling molecules or cellular processes affected by the inhibition of COX-1. This may include the assessment of platelet aggregation in ex vivo assays, as COX-1 plays a vital role in this process. Additionally, tissue-specific biomarkers of inflammation or cellular function could be analyzed in tissues such as the gastrointestinal tract or kidneys, where COX-1 has important physiological roles.

Table 2: Potential Pharmacodynamic Biomarkers for this compound in Preclinical Studies

Biological Fluid/TissueBiomarkerExpected Change with COX-1 InhibitionRationale
Whole BloodPlatelet AggregationDecreaseCOX-1 is essential for thromboxane A2-mediated platelet aggregation.
Gastric TissueMucin ContentDecreaseProstaglandins derived from COX-1 activity are involved in gastric mucosal protection.
Kidney TissueRenal Blood FlowDecreaseCOX-1-derived prostaglandins contribute to the regulation of renal hemodynamics.

Note: The information in this table is based on the known physiological roles of COX-1 and represents potential areas of investigation for a COX-1 inhibitor.

The analysis of these biomarkers would be conducted using a variety of techniques, including enzyme-linked immunosorbent assays (ELISA), mass spectrometry, and functional assays. The collective data from these pharmacodynamic studies would be instrumental in building a comprehensive preclinical profile of the compound and guiding its further development.

Advanced Theoretical and Computational Modeling of Paxamate

Quantum Mechanical Studies on Paxamate's Electronic Structure, Conformations, and Reactivity

Quantum mechanical (QM) methods are essential for understanding the electronic structure, preferred three-dimensional arrangements (conformations), and chemical reactivity of molecules aalto.fimdpi.com. By solving the fundamental equations governing electron behavior, QM calculations provide detailed information about molecular orbitals, charge distributions, energy landscapes, and reaction pathways mdpi.comscirp.org.

Methods such as Density Functional Theory (DFT) and ab initio approaches like MP2 are widely used to explore the potential energy surface of a molecule, identifying stable conformations and characterizing transition states for chemical reactions mdpi.comresearchgate.netmdpi.com. The electronic structure, particularly the properties of the frontier molecular orbitals (HOMO and LUMO), is intrinsically linked to a molecule's reactivity mdpi.com. Analysis of these orbitals, along with other electronic descriptors such as electrostatic potential and Fukui functions, can help predict reactive sites and illuminate reaction mechanisms scirp.orgrsc.org.

While the principles and applications of QM studies on electronic structure, conformations, and reactivity are broadly applicable and have been applied to numerous compounds mdpi.comresearchgate.netmdpi.comrsc.org, specific detailed research findings focusing exclusively on this compound utilizing these advanced QM techniques for these precise aspects were not extensively found in the consulted literature. Applying methods like DFT or MP2 to this compound could, in theory, yield valuable data on its most stable conformations and how its electron distribution influences its chemical behavior and potential interaction points. Such studies would typically involve calculating the energies of various possible spatial arrangements of the this compound molecule to determine the most energetically favorable ones and mapping its electron density to understand regions most likely to engage in chemical interactions.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions of this compound with Target Proteins and Biological Macromolecules

Molecular dynamics (MD) simulations offer a dynamic perspective on molecular systems, enabling the observation of how molecules move and interact over time icts.res.inmdpi.comnih.gov. This is particularly valuable for studying the behavior of small molecules, such as potential therapeutic agents, within complex biological environments, including their interactions with target proteins or biological membranes mdpi.comnih.govnih.gov.

Classical all-atom MD simulations track the motion of individual atoms based on physical force fields, generating trajectories that reveal conformational dynamics, binding processes, and the stability of molecular complexes icts.res.inmdpi.com. These simulations can provide insights into the specific details of how a molecule binds to a protein, identifying key interacting amino acid residues, quantifying interaction strengths (e.g., hydrogen bonds, van der Waals forces), and observing how the protein's structure may change upon ligand binding mdpi.comnih.govirbbarcelona.org. MD simulations are also employed to investigate interactions with other biological macromolecules like DNA or RNA, characterizing binding modes and the impact of the small molecule on the macromolecule's dynamic behavior icts.res.in.

The application of MD simulations to study the dynamic interactions between small molecules and biological targets is a well-established practice in computational biology and drug discovery mdpi.comnih.gov. The general methodology involves preparing a simulation system containing the molecule of interest and its biological partner (e.g., a protein embedded in a simulated solvent environment with appropriate ions), running the simulation for a duration sufficient to capture relevant events, and analyzing the resulting trajectory data to extract meaningful information about interactions and dynamics mdpi.comnih.gov. However, specific detailed research findings describing MD simulations focused solely on this compound interacting with particular target proteins or biological macromolecules were not prominently detailed in the consulted literature. If such studies were performed, they would typically encompass:

System Preparation: Generating or obtaining the 3D structures of both this compound and the biological target, and setting up the simulation environment, often including explicit water molecules and ions to mimic physiological conditions.

Simulation Execution: Running the MD simulation for a duration appropriate for the biological process being investigated, which can range from nanoseconds to microseconds or longer, depending on the system size and available computational resources.

Trajectory Analysis: Analyzing the generated simulation trajectory to compute various properties, such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, interaction energies between this compound and the target, hydrogen bond analysis, and the evolution of binding poses over the simulation time mdpi.com.

Data derived from such simulations could be presented in tables summarizing key interaction distances, the occupancy of specific hydrogen bonds, or components of the binding free energy associated with particular residues in the target protein.

De Novo Design Approaches and Virtual Library Screening for Novel this compound-Inspired Chemical Scaffolds with Enhanced Properties

De novo design and virtual library screening are computational strategies utilized to identify novel molecules with desired characteristics, often taking inspiration from known active compounds nih.govmdpi.comresearchgate.net. De novo design focuses on constructing new molecular structures from fundamental building blocks, while virtual screening involves the computational evaluation of large collections of existing or readily synthesizable compounds nih.govmdpi.com. These approaches are particularly valuable for discovering new core chemical structures (scaffolds) or optimizing the properties of existing ones nih.govlifechemicals.com.

De novo design algorithms can build molecules incrementally, either atom by atom or by joining molecular fragments, guided by criteria such as predicted binding affinity to a specific target, desired physicochemical properties, or ease of synthesis mdpi.comresearchgate.net. Advanced techniques, including generative deep learning models, are increasingly employed to create focused virtual libraries of entirely new compounds nih.gov.

Virtual library screening typically involves computationally docking molecules from a database into the binding site of a target protein and scoring their predicted interaction strength, or using ligand-based methods that assess molecular similarity to known active compounds mdpi.comresearchgate.net. These methods allow for the computational exploration of vast chemical spaces, potentially encompassing billions of molecules, to identify promising candidates for subsequent experimental validation mdpi.com.

While the principles of de novo design and virtual screening are widely applied in the pursuit of new therapeutic agents and functional materials nih.govmdpi.comresearchgate.netlifechemicals.com, specific detailed research findings explicitly describing the application of these methods to design novel this compound-inspired chemical scaffolds with enhanced properties were not prominently featured in the consulted literature. A typical workflow for such an undertaking would involve:

Establishing Design Objectives: Clearly defining the desired improvements in properties (e.g., increased potency, improved selectivity, better ADME profile) and identifying the relevant biological target(s).

Leveraging this compound as a Template: Analyzing the structural features and properties of this compound that are associated with its activity or other relevant characteristics to serve as inspiration.

De Novo Design Implementation: Employing de novo design software or algorithms to generate new molecular structures that incorporate or modify key structural elements of the this compound scaffold, while aiming to achieve the predefined enhanced properties. This could involve fragment-based assembly or the use of generative models researchgate.net.

Virtual Library Generation: Creating a virtual library comprising the newly designed compounds or curating a subset of compounds from large commercial or internal databases based on structural similarity to this compound or predicted desirable properties lifechemicals.com.

Virtual Screening Execution: Applying computational screening methods, such as molecular docking (if the 3D structure of the target is available) or ligand-based similarity searching, to rank the compounds within the virtual library based on their potential to meet the design objectives mdpi.comresearchgate.net.

Prioritization and Selection: Selecting the most promising compounds for potential chemical synthesis and experimental testing based on the computational predictions and other relevant factors, such as synthetic accessibility and cost.

Studies employing these methods could potentially generate data tables comparing the predicted properties (e.g., predicted binding scores, calculated molecular descriptors) of the newly designed this compound analogs or scaffolds to those of the original this compound compound.

Compound Names and PubChem CIDs

Future Research Trajectories and Broader Academic Implications for Paxamate

Expanding the Understanding of Paxamate's Full Biological Target Landscape beyond Initial Findings

Initial investigations into compounds structurally related to this compound have primarily focused on their role as enzyme inhibitors. A key area for future research is to expand the understanding of this compound's complete range of biological targets. The carbamate (B1207046) functional group is a well-established pharmacophore known to interact with various enzymes, particularly serine hydrolases.

Research on other phenyl-substituted methylcarbamates has highlighted their activity as acetylcholinesterase (AgAChE) inhibitors. nih.gov This suggests that a primary research trajectory for this compound would involve a thorough screening against a panel of cholinesterases and other serine hydrolases to determine its inhibitory profile and selectivity. Understanding these interactions is crucial for elucidating its potential mechanism of action and identifying its primary biological targets.

Beyond enzyme inhibition, the biphenyl (B1667301) moiety of this compound may contribute to interactions with other biological macromolecules. Future studies should, therefore, employ a multi-pronged approach, including affinity-based proteomics and computational screening, to identify a broader spectrum of protein targets. This will provide a more complete picture of this compound's biological activity beyond its presumed role as an enzyme inhibitor.

Rational Design and Synthesis of this compound Analogs with Tuned Specificity, Potency, and Optimized Molecular Features

The development of this compound analogs represents a significant avenue for future research, aiming to enhance its potency, selectivity, and pharmacokinetic properties. The core structure of this compound, featuring a biphenyl ring system and a methylcarbamate group, provides a versatile scaffold for chemical modification.

Table 1: Potential Modifications for this compound Analog Design

Molecular FeatureProposed ModificationDesired Outcome
Biphenyl RingsIntroduction of various substituents (e.g., halogens, alkyl groups, nitro groups)Modulate lipophilicity, electronic properties, and binding interactions
Carbamate GroupVariation of the N-substituent (e.g., larger alkyl groups, cyclic amines)Alter steric interactions and hydrogen bonding capacity within the target's active site
LinkerModification of the ester linkageInvestigate the impact on metabolic stability and target engagement

Structure-activity relationship (SAR) studies on related O-biphenyl carbamates have demonstrated that modifications to the biphenyl and carbamate moieties can significantly impact biological activity. For instance, research on O-biphenyl-3-yl carbamates as fatty acid amide hydrolase (FAAH) inhibitors has shown that the introduction of specific substituents can lead to peripherally restricted activity. nih.gov This highlights the potential for designing this compound analogs with targeted tissue distribution.

The synthesis of a focused library of this compound analogs, followed by systematic biological evaluation, will be instrumental in identifying compounds with improved therapeutic potential.

Methodological Advancements in Computational and Experimental Approaches Inspired by this compound Research for General Compound Characterization

The study of this compound and its analogs can drive advancements in both computational and experimental methodologies for characterizing chemical compounds. The conformational flexibility of the biphenyl system in this compound presents a challenge for computational modeling.

Computational studies on biphenyl derivatives have utilized methods such as conformational searches and molecular dynamics simulations to understand their three-dimensional structure and electronic properties. nih.gov Further research on this compound could spur the development of more accurate and efficient computational models for predicting the conformation and binding modes of flexible molecules. These advancements would have broad applications in drug discovery for a wide range of chemical scaffolds.

Experimentally, the investigation of carbamate enzyme inhibition kinetics requires sophisticated techniques. Studies on related carbamates have employed various protocols to assess their inhibitory potency, revealing the influence of experimental conditions on the observed activity. nih.gov Research into this compound's enzyme interactions could lead to the refinement of high-throughput screening assays and kinetic characterization methods for covalent or pseudo-irreversible inhibitors.

Q & A

Q. What experimental models are commonly used to investigate Paxamate’s mechanism of action?

Methodological Answer:

  • In vitro models : Cell lines (e.g., HEK293 for receptor binding assays) and enzyme inhibition studies using spectrophotometry or fluorometry. Ensure controlled pH and temperature to mimic physiological conditions .
  • In vivo models : Rodent models for pharmacokinetic (PK) profiling, with emphasis on dose-response curves and tissue distribution analysis. Standardize animal cohorts by age, weight, and genetic background to reduce variability .
Model TypeAssayKey Outcome Metrics
HEK293 cellsReceptor binding (radioligand assays)IC₅₀, Kd values
Mouse PK studyHPLC-MS plasma analysisCmax, Tmax, AUC

Q. How do researchers validate this compound’s selectivity in multi-target pharmacological studies?

Methodological Answer:

  • Use off-target screening panels (e.g., CEREP’s BioPrint®) to assess binding affinity across 100+ receptors. Apply statistical corrections (e.g., Bonferroni) to minimize false positives .
  • Combine with knockout models to confirm target specificity. For example, CRISPR-Cas9-edited cells can isolate primary vs. secondary effects .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Fit data to four-parameter logistic curves (Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .
  • Address outliers via robust regression or non-parametric tests (e.g., Kruskal-Wallis) if normality assumptions fail .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across species be systematically resolved?

Methodological Answer:

  • Conduct allometric scaling to extrapolate human PK parameters from rodent data, adjusting for metabolic rate differences (e.g., using the Dedrick plot method) .
  • Perform physiologically based pharmacokinetic (PBPK) modeling with tools like Simcyp® to simulate interspecies variability in absorption and clearance .

Q. What PICOT framework elements are critical for designing clinical trials on this compound’s efficacy in neurodegenerative diseases?

Methodological Answer:

  • Population (P) : Define inclusion criteria (e.g., early-stage Parkinson’s patients with biomarker-confirmed dopamine deficiency).
  • Intervention (I) : Specify this compound dosage, administration route (e.g., oral vs. intravenous), and treatment duration.
  • Comparison (C) : Use active comparators (e.g., levodopa) rather than placebo for ethical rigor in progressive diseases.
  • Outcome (O) : Select validated endpoints (e.g., UPDRS scores, CSF α-synuclein levels).
  • Time (T) : Align follow-up periods with disease progression timelines (e.g., 12–24 months) .

Q. How should researchers address reproducibility challenges in this compound’s neuroprotective assays?

Methodological Answer:

  • Adopt FAIR data principles : Ensure raw datasets (e.g., microscopy images, electrophysiology traces) are Findable, Accessible, Interoperable, and Reusable .
  • Use blinded analysis and automated image quantification (e.g., ImageJ macros) to reduce observer bias .

Q. What meta-analysis strategies are effective for reconciling contradictory results in this compound’s anti-inflammatory effects?

Methodological Answer:

  • Apply random-effects models to account for heterogeneity across studies. Use I² statistics to quantify inconsistency .
  • Stratify analysis by study design (e.g., in vitro vs. clinical) and publication bias (assessed via funnel plots) .

Cross-Disciplinary and Ethical Considerations

Q. How can computational chemistry enhance the design of this compound derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Use molecular dynamics simulations (e.g., GROMACS) to predict BBB permeability via logP and polar surface area calculations .
  • Validate with in situ perfusion models in rodents, correlating computational predictions with experimental AUCbrain/AUCplasma ratios .

Q. What ethical frameworks guide the use of this compound in pediatric research?

Methodological Answer:

  • Follow ICH E11 guidelines for age-specific dosing and safety monitoring.
  • Obtain assent from minors (where applicable) and use age-appropriate biomarkers (e.g., growth hormone levels) to minimize invasive sampling .

Data Management and Reporting

Q. How should researchers structure datasets for this compound’s transcriptomic profiling to facilitate secondary analysis?

Methodological Answer:

  • Adopt MIAME standards for microarray Include raw CEL files, normalized expression matrices, and detailed protocols (e.g., Affymetrix platform settings) .
  • Deposit data in public repositories (e.g., GEO, ArrayExpress) with persistent identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.